Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom. The presence of a cyclopropyl group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyclopropyl-2-oxoacetate with an appropriate amine and a dehydrating agent to form the oxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce amino alcohols.
Scientific Research Applications
Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The cyclopropyl group may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl oxazole-5-carboxylate: Similar in structure but lacks the amino and cyclopropyl groups.
2-Amino-4-cyclopropyl-1,3-oxazole: Lacks the ethyl ester group.
Cyclopropyl oxazole derivatives: Various derivatives with different substituents on the oxazole ring.
Uniqueness
Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the amino and cyclopropyl groups enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-8(12)7-6(5-3-4-5)11-9(10)14-7/h5H,2-4H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPOHNANYSGORS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)N)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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